6-(2-(Trifluoromethoxy)phenyl)picolinic acid
Overview
Description
6-(2-(Trifluoromethoxy)phenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C.
Mechanism of Action
Target of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding .
Mode of Action
If it behaves similarly to picolinic acid, it may interact with its targets by binding to ZFPs, changing their structures, and inhibiting their function .
Result of Action
If it behaves similarly to picolinic acid, it may disrupt the function of ZFPs, potentially affecting a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinic acid typically involves the reaction of 2-(trifluoromethoxy)aniline with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .
Scientific Research Applications
6-(2-(Trifluoromethoxy)phenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
6-(2-(Trifluoromethyl)phenyl)picolinic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-(2-(Methoxy)phenyl)picolinic acid: Contains a methoxy group instead of a trifluoromethoxy group.
6-(2-(Chloromethoxy)phenyl)picolinic acid: Features a chloromethoxy group in place of the trifluoromethoxy group.
Uniqueness
6-(2-(Trifluoromethoxy)phenyl)picolinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-7-2-1-4-8(11)9-5-3-6-10(17-9)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRNYCILGQIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647075 | |
Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-48-4 | |
Record name | 6-[2-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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